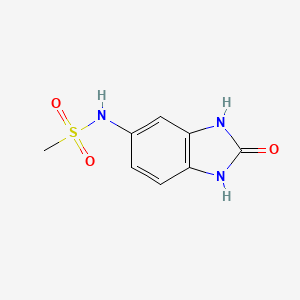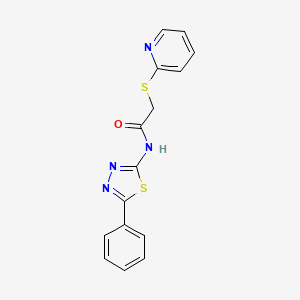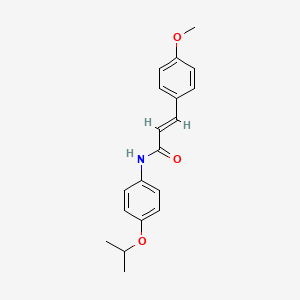![molecular formula C15H13BrN2O2 B5683627 N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
N-[3-(acetylamino)phenyl]-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-3-bromobenzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary function. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.
Mecanismo De Acción
N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 is a potent and selective inhibitor of sGC. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in the regulation of cardiovascular and pulmonary function. N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 binds to the heme moiety of sGC, stabilizing the enzyme in the NO-bound state and enhancing its sensitivity to NO. This leads to an increase in cGMP production, which results in vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and enhance exercise capacity in patients with PAH. It has also been shown to improve diastolic function and exercise capacity in patients with HFpEF. In animal models of COPD, N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has been shown to reduce airway inflammation and improve lung function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 is a potent and selective inhibitor of sGC, making it a valuable tool for studying the role of cGMP signaling in cardiovascular and pulmonary function. However, its high potency and selectivity may also limit its use in some experimental settings, where a less potent and selective inhibitor may be more appropriate.
Direcciones Futuras
There are several future directions for the study of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691. One area of interest is the potential use of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 in the treatment of other cardiovascular and pulmonary diseases, such as pulmonary hypertension associated with left heart disease (PH-LHD) and idiopathic pulmonary fibrosis (IPF). Another area of interest is the development of novel sGC stimulators that can overcome the limitations of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691, such as its high potency and selectivity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 in various disease states.
Métodos De Síntesis
N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 can be synthesized using a multistep process that involves the reaction of 3-bromoaniline with acetic anhydride to form N-acetyl-3-bromoaniline. This intermediate is then reacted with 3-aminophenol in the presence of a base to form N-[3-(acetylamino)phenyl]-3-bromobenzamide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and enhance exercise capacity in patients with pulmonary arterial hypertension (PAH). N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has also been studied for its potential use in the treatment of heart failure with preserved ejection fraction (HFpEF) and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-6-3-7-14(9-13)18-15(20)11-4-2-5-12(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVZZYLUAIFVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-3-bromobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5683544.png)

![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)
![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)


![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)

![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)